4,4'-{[4-(Dimethylamino)-2-methylphenyl]methylene}bis(N,N-dimethylaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-{[4-(Dimethylamino)-2-methylphenyl]methylene}bis(N,N-dimethylaniline) is a chemical compound with the molecular formula C17H22N2 and a molecular weight of 254.37 g/mol . It is also known by several other names, including 4,4’-Methylenebis(N,N-dimethylaniline) and Michler’s base . This compound is primarily used as an intermediate in the manufacture of dyes and as an analytical reagent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-{[4-(Dimethylamino)-2-methylphenyl]methylene}bis(N,N-dimethylaniline) typically involves the reaction of dimethylaniline with formaldehyde under acidic conditions . The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to form the final product. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, to catalyze the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The compound is usually isolated and purified through crystallization or distillation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-{[4-(Dimethylamino)-2-methylphenyl]methylene}bis(N,N-dimethylaniline) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Substitution reactions often occur under acidic or basic conditions, with common reagents including halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can yield amine derivatives .
Wissenschaftliche Forschungsanwendungen
4,4’-{[4-(Dimethylamino)-2-methylphenyl]methylene}bis(N,N-dimethylaniline) has a wide range of applications in scientific research :
Wirkmechanismus
The mechanism of action of 4,4’-{[4-(Dimethylamino)-2-methylphenyl]methylene}bis(N,N-dimethylaniline) involves its interaction with specific molecular targets and pathways . For instance, in its role as a dye intermediate, it participates in electrophilic aromatic substitution reactions, where it acts as an electron-donating group, facilitating the formation of colored compounds . The compound’s ability to form stable complexes with metals also underlies its use in analytical chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): This compound is structurally similar and shares many of the same applications.
4-(Dimethylamino)benzophenone: Another related compound used in dye synthesis.
4-(Dimethylamino)benzaldehyde: Used in similar analytical applications.
Uniqueness
What sets 4,4’-{[4-(Dimethylamino)-2-methylphenyl]methylene}bis(N,N-dimethylaniline) apart is its specific structure, which allows it to participate in a unique set of chemical reactions and applications. Its ability to act as an intermediate in the synthesis of a wide range of dyes and its role in analytical chemistry highlight its versatility and importance .
Eigenschaften
CAS-Nummer |
21295-87-4 |
---|---|
Molekularformel |
C26H33N3 |
Molekulargewicht |
387.6 g/mol |
IUPAC-Name |
4-[bis[4-(dimethylamino)phenyl]methyl]-N,N,3-trimethylaniline |
InChI |
InChI=1S/C26H33N3/c1-19-18-24(29(6)7)16-17-25(19)26(20-8-12-22(13-9-20)27(2)3)21-10-14-23(15-11-21)28(4)5/h8-18,26H,1-7H3 |
InChI-Schlüssel |
FUHUWYJTASGVJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)N(C)C)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.